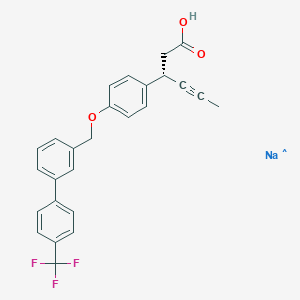
AMG 837 sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of AMG 837 sodium salt involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the aromatic ring system.
Introduction of functional groups: Functional groups such as trifluoromethyl and sodium salt are introduced through various chemical reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
AMG 837 sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
AMG 837 sodium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the study of GPR40 agonists.
Biology: It is used to study the role of GPR40 in glucose metabolism and insulin secretion.
Medicine: It has potential therapeutic applications in the treatment of type 2 diabetes due to its ability to stimulate insulin secretion in a glucose-dependent manner.
Industry: It may be used in the development of new drugs targeting GPR40 .
Mechanism of Action
AMG 837 sodium salt exerts its effects by binding to and activating GPR40, a receptor that plays a crucial role in glucose metabolism. Upon activation, GPR40 stimulates the release of insulin from pancreatic beta cells in a glucose-dependent manner. This mechanism helps to lower blood glucose levels, making this compound a potential treatment for type 2 diabetes .
Comparison with Similar Compounds
AMG 837 sodium salt is unique due to its high potency and selectivity as a GPR40 agonist. Similar compounds include:
AMG 837 hemicalcium: Another form of AMG 837 with similar properties.
AMG 837 calcium hydrate: A hydrated form of AMG 837.
Other GPR40 agonists: Compounds such as TAK-875 and GW9508, which also target GPR40 but may have different pharmacokinetic profiles and potencies .
This compound stands out due to its superior pharmacokinetic profile and robust glucose-dependent stimulation of insulin secretion .
Properties
Molecular Formula |
C26H21F3NaO3 |
|---|---|
Molecular Weight |
461.4 g/mol |
InChI |
InChI=1S/C26H21F3O3.Na/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h3,5-15,21H,16-17H2,1H3,(H,30,31);/t21-;/m0./s1 |
InChI Key |
GLLCPUJEWMFFBZ-BOXHHOBZSA-N |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na] |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4S,5S,6R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B10862246.png)
![[1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B10862247.png)
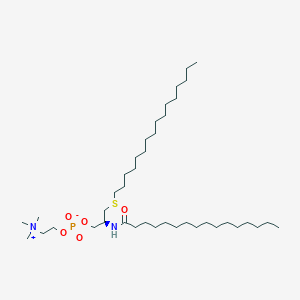
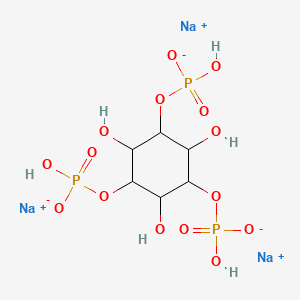
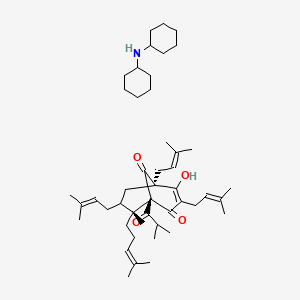
![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B10862267.png)
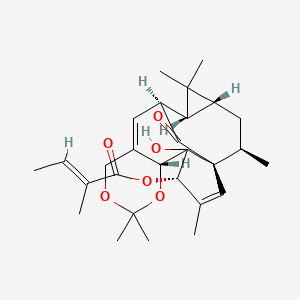
![2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium;dihydrate](/img/structure/B10862281.png)
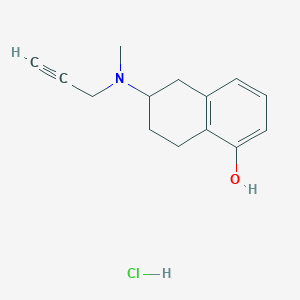
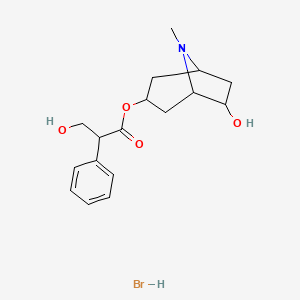
![2-[[(5S)-1-azatricyclo[3.3.1.13,7]decan-4-yl]oxy]-5-phenyl-1,3,4-thiadiazole](/img/structure/B10862307.png)
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B10862313.png)
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]azaniumyl]ethyl]azaniumyl]acetate;gadolinium(3+);hydrate](/img/structure/B10862316.png)
